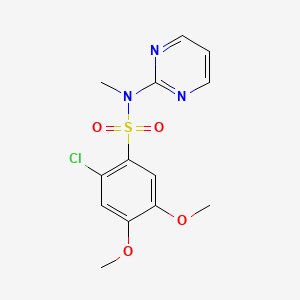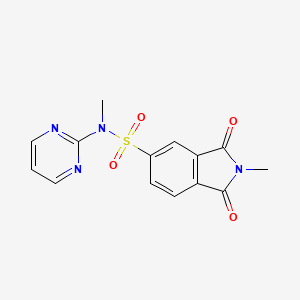![molecular formula C19H14N4OS B6626696 N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPTP is a thiazolo[5,4-b]pyridine derivative that has been synthesized through various methods.
Mécanisme D'action
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has been found to inhibit the activity of certain enzymes, including protein kinase C and cyclin-dependent kinase 2. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has also been found to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and physiological effects:
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has also been found to inhibit the replication of certain viruses. In addition, N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases. However, N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide. One direction is to continue to study its potential use in the treatment of cancer, neurodegenerative disorders, and viral infections. Another direction is to further understand its mechanisms of action and potential side effects. Additionally, research could focus on developing new derivatives of N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide with enhanced properties and reduced toxicity.
Méthodes De Synthèse
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has been synthesized through a variety of methods, including the reaction of 2-methyl-5-pyridin-3-ylphenylamine with 2-bromo-1-(thiazol-2-yl)ethanone, followed by cyclization with sodium methoxide. Another method involves the reaction of 2-methyl-5-pyridin-3-ylphenylamine with 2-bromo-1-(thiazol-2-yl)ethanone, followed by cyclization with potassium carbonate.
Applications De Recherche Scientifique
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has been studied for its potential use in drug development. It has been found to have anticancer, antifungal, and antiviral properties. N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-6-7-13(14-4-2-8-20-11-14)10-16(12)22-17(24)19-23-15-5-3-9-21-18(15)25-19/h2-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLADOJBPHSALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)NC(=O)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)
![Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
![[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone](/img/structure/B6626659.png)
![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)


![8-Chloro-6-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]quinoline-3-carbonitrile](/img/structure/B6626710.png)
![(1S,8S)-9-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene](/img/structure/B6626717.png)
![1-[[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626718.png)
![1-[[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626726.png)
